Introduction: Strategic Importance in Medicinal Chemistry
Introduction: Strategic Importance in Medicinal Chemistry
An In-Depth Technical Guide to Methyl 3-(1H-tetrazol-1-yl)benzoate
This guide provides an in-depth technical overview of methyl 3-(1H-tetrazol-1-yl)benzoate, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, spectroscopic data, synthesis protocols, and potential applications, grounding all claims in authoritative references.
Methyl 3-(1H-tetrazol-1-yl)benzoate (CAS No. 309279-57-0) is a bifunctional organic compound featuring a benzoate ester and a 1-substituted tetrazole ring.[1] Its primary value lies in the unique properties of the tetrazole moiety. In drug design, the tetrazole ring is widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[2][3] This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[2][4] Consequently, this compound serves as a crucial intermediate for creating complex, drug-like molecules and expanding chemical libraries for high-throughput screening.[2] The tetrazole motif is present in over 20 marketed drugs with a broad range of activities, including antihypertensive, anticancer, and antiviral applications.[3][4]
Physicochemical and Structural Properties
The fundamental properties of methyl 3-(1H-tetrazol-1-yl)benzoate are summarized below. These data are essential for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Reference |
| IUPAC Name | methyl 3-(1H-tetrazol-1-yl)benzoate | [1] |
| CAS Number | 309279-57-0 | [1] |
| Molecular Formula | C₉H₈N₄O₂ | [1] |
| Molecular Weight | 204.19 g/mol | [5] |
| Appearance | White to off-white solid (Typical) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), moderately soluble in dichloromethane and chloroform.[6] |
Molecular Structure
The molecule's structure consists of a central benzene ring substituted at the 1 and 3 positions. The ester group (-COOCH₃) is at position 1, and the nitrogen-rich tetrazole ring is attached via one of its nitrogen atoms to position 3.
Caption: Molecular structure of methyl 3-(1H-tetrazol-1-yl)benzoate.
Synthesis Pathway and Experimental Protocol
The synthesis of 1-aryl tetrazoles is commonly achieved via a [3+2] cycloaddition reaction between an aryl azide and a source of cyanide, or by reacting an aryl amine with sodium azide and an orthoester. A prevalent laboratory-scale synthesis for methyl 3-(1H-tetrazol-1-yl)benzoate involves the reaction of methyl 3-aminobenzoate with sodium azide and triethyl orthoformate.
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality: This procedure utilizes the in-situ formation of an intermediate imidate from the amine and triethyl orthoformate. Sodium azide then displaces the ethoxy group, followed by an intramolecular cyclization to form the stable tetrazole ring. Acetic acid serves as a catalyst.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 3-aminobenzoate (1.0 eq), sodium azide (1.5 eq), and glacial acetic acid (as solvent).
-
Reagent Addition : Slowly add triethyl orthoformate (1.5 eq) to the stirred suspension. Rationale: The slow addition helps to control the initial exothermic reaction.
-
Reflux : Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup : Cool the mixture to room temperature and carefully pour it into a beaker of ice water. This step quenches the reaction and precipitates the crude product.
-
Extraction : Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired product, separating it from inorganic salts.
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Washing & Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Self-Validation: The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The following data are representative for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (200 MHz, CDCl₃) : The proton NMR spectrum is highly diagnostic.
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δ 8.76 (s, 1H) : This singlet corresponds to the lone proton on the tetrazole ring (C-H). Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen atoms.[7]
-
δ 8.37 – 8.28 (m, 2H) : These signals arise from the aromatic protons ortho to the ester and meta to the tetrazole, respectively.[7]
-
δ 7.65 – 7.50 (m, 2H) : This multiplet represents the remaining two aromatic protons.[7]
-
δ 3.93 (s, 3H) : A characteristic singlet for the three equivalent protons of the methyl ester group (-OCH₃).[7]
-
-
¹³C NMR (50 MHz, CDCl₃) : The carbon spectrum confirms the number and electronic environment of the carbon atoms.
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
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~1730-1715 cm⁻¹ (Strong, Sharp) : This prominent absorption band is characteristic of the C=O (carbonyl) stretch of the benzoate ester, with its frequency slightly lowered by conjugation with the aromatic ring.[8]
-
~1300-1000 cm⁻¹ (Strong) : This region contains two strong bands from the symmetric and antisymmetric C-O stretches of the ester group.[8]
-
~3100-3000 cm⁻¹ (Weak) : Aromatic C-H stretching vibrations.[8]
-
~1600-1450 cm⁻¹ (Medium) : Characteristic C=C stretching vibrations within the aromatic ring and N=N stretching from the tetrazole ring.
Mass Spectrometry (MS)
-
Expected Molecular Ion ([M+H]⁺) : m/z 205.0720. This corresponds to the protonated molecule and is a primary indicator of the compound's identity and successful synthesis.
Reactivity and Applications in Drug Discovery
Methyl 3-(1H-tetrazol-1-yl)benzoate is primarily used as a versatile building block. Its two main functional groups offer distinct handles for chemical modification.
-
Ester Hydrolysis : The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 3-(1H-tetrazol-1-yl)benzoic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceutical agents.
-
Tetrazole as a Directing Group : The tetrazole ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, although its electron-withdrawing nature deactivates the ring.
-
Precursor for Bioactive Molecules : The compound is a key precursor for synthesizing more complex molecules. For instance, the tetrazole-benzoic acid scaffold is a component of angiotensin II receptor blockers (sartans), a major class of antihypertensive drugs. The tetrazole mimics the carboxylate group of the angiotensin II peptide, enabling potent binding to the receptor.
Safety and Handling
As with all laboratory chemicals, methyl 3-(1H-tetrazol-1-yl)benzoate should be handled with appropriate care.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or a chemical fume hood.[9]
-
Storage : Store in a cool, dry place in a tightly sealed container.
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations.[9]
Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
Methyl 3-(1H-tetrazol-1-yl)benzoate is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its strategic combination of a modifiable ester group and a bioisosteric tetrazole ring makes it an indispensable tool for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is paramount for any research scientist aiming to leverage its potential in drug discovery and development programs.
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ResearchGate. (PDF) (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. Available from: [Link]
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